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Compound of Interest

Compound Name: 2-Methylphenethyl alcohol

Cat. No.: B011782

Introduction

2-Methylphenethyl alcohol, also known as o-methylphenethyl alcohol or 2-(2-
methylphenyl)ethanol, is an organic compound with the chemical formula CoH120.[1][2][3] As a
derivative of phenethyl alcohol, it finds applications in fragrance, chemical synthesis, and is a
valuable building block in the development of more complex molecules. Accurate structural
elucidation and purity assessment are critical for its use in research and development. This
guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 2-Methylphenethyl alcohol, along with
standardized experimental protocols for data acquisition.

Spectroscopic Data

The structural identity of 2-Methylphenethyl alcohol is confirmed through the combined
interpretation of NMR, IR, and MS data. Each technique provides unique insights into the
molecular framework, functional groups, and overall mass of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. Spectra are typically recorded in a deuterated solvent, such as
chloroform-d (CDCls), with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.

1H NMR Spectroscopy
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The proton NMR spectrum provides information on the chemical environment, connectivity, and

relative number of hydrogen atoms. The spectrum of 2-Methylphenethyl alcohol shows

distinct signals for the aromatic protons, the two methylene groups, the methyl group, and the

hydroxyl proton.

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~7.15 Multiplet 4H Ar-H
) -CHz-H (adjacent to
~3.83 Triplet 2H
OH)
~2.89 Triplet 2H Ar-CHz-H
~2.32 Singlet 3H Ar-CHs
~1.5 (variable) Broad Singlet 1H OH

Data are predicted values and may vary slightly based on experimental conditions.

13C NMR Spectroscopy

The proton-decoupled *C NMR spectrum reveals the number of chemically distinct carbon

environments. 2-Methylphenethyl alcohol has nine carbon atoms, but due to symmetry in the

aromatic ring, fewer than nine signals may be observed depending on resolution.
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Chemical Shift (6, ppm) Assighment

~136.4 C-CHs (Aromatic Quaternary)
~136.1 C-CH: (Aromatic Quaternary)
~130.3 Ar-CH

~128.9 Ar-CH

~126.6 Ar-CH

~126.1 Ar-CH

~62.5 CH2-OH

~36.8 Ar-CH2

~19.1 Ar-CHs

Data are predicted values and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the
absorption of infrared radiation, which excites molecular vibrations.

Functional Group

Wavenumber (cm~2) Intensity .

Assignment
3500-3200 Strong, Broad O-H Stretch (Alcohol)
3100-3000 Medium C-H Stretch (Aromatic)
3000-2850 Medium C-H Stretch (Aliphatic)
1600-1585, 1500-1400 Medium-Weak C=C Stretch (Aromatic Ring)
1320-1000 Strong C-0O Stretch (Primary Alcohol)

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule upon ionization. Electron lonization (EI) is a common technique used for this
purpose. The molecular ion peak (M*) corresponds to the molecular weight of the compound
(136.19 g/mol ).[1][2][3]

m/z (Mass/Charge) Relative Intensity (%) Fragment Assignment
136 Moderate [M]* (Molecular lon)

106 Moderate [M - CH20]*

105 High (Base Peak) [CsHo]* (Tropylium-like ion)

Experimental Workflow Visualization

The logical flow for the spectroscopic analysis of a chemical sample like 2-Methylphenethyl
alcohol is outlined below. This process ensures that high-quality, interpretable data are
acquired for comprehensive structural characterization.
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Figure 1. General workflow for the spectroscopic characterization of an organic compound.
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Experimental Protocols

The following protocols describe standard methodologies for obtaining the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Accurately weigh 5-10 mg of 2-Methylphenethyl alcohol and dissolve
it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs) in a clean vial.
Tetramethylsilane (TMS) is often added as an internal standard to reference the chemical
shift to 0.00 ppm, although modern spectrometers can lock onto the residual solvent signal.
Transfer the solution to a 5 mm NMR tube.

e 'H NMR Data Acquisition:
o Pulse Program: Use a standard single-pulse sequence.
o Spectral Width: Set to a range of approximately 0-12 ppm.
o Acquisition Time: Typically 2-4 seconds.

o Relaxation Delay: A delay of 2-5 seconds is used to allow for full relaxation of protons,
ensuring accurate integration.

o Number of Scans: 8 to 16 scans are usually sufficient for a concentrated sample to
achieve a good signal-to-noise ratio.

e 13C NMR Data Acquisition:

o Pulse Program: Use a standard proton-decoupled single-pulse sequence to simplify the
spectrum to singlets.

o Spectral Width: Set to a wider range, typically 0-220 ppm.

o Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the
low natural abundance of the 13C isotope.

o Data Processing:
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Apply an exponential window function (line broadening) to improve the signal-to-noise

[e]

ratio.

o Perform a Fourier Transform (FT) to convert the time-domain signal (FID) to a frequency-
domain spectrum.

o Phase the spectrum to ensure all peaks have a pure absorption line shape.
o Apply a baseline correction to create a flat baseline.

o Calibrate the spectrum by setting the TMS peak to 0.00 ppm or referencing the residual
solvent peak (e.g., CDCIs at 7.26 ppm for *H and 77.16 ppm for 13C).

Infrared (IR) Spectroscopy (ATR Method)

Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing liquid
samples.

Instrument Setup: Select a spectral range of 4000 to 400 cm~1.

e Background Scan: Before analyzing the sample, run a background spectrum with the clean,
empty ATR crystal. This allows the instrument to subtract signals from ambient air (e.g., CO2
and water vapor).

o Sample Application: Place a single drop of neat 2-Methylphenethyl alcohol directly onto the
ATR crystal (e.g., diamond or germanium), ensuring the crystal surface is fully covered.

o Data Acquisition: Acquire the spectrum. Multiple scans (e.g., 16 to 32) are typically co-added
to improve the signal-to-noise ratio.

o Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent
(e.g., isopropanol or acetone) and a soft lab wipe to prevent cross-contamination.

Mass Spectrometry (GC-MS Method)

Gas Chromatography-Mass Spectrometry (GC-MS) is used to separate the compound from
any volatile impurities before it enters the mass spectrometer.
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e Sample Preparation: Prepare a dilute solution of 2-Methylphenethyl alcohol (e.g., ~10-100
pg/mL) in a volatile organic solvent such as dichloromethane or hexane.

e Gas Chromatography (GC) Method:

o Injection: Inject a small volume (e.g., 1 pL) of the sample solution into the GC inlet, which
is heated to vaporize the sample.

o Column: Use a capillary column (e.g., DB-5ms) suitable for separating semi-volatile
organic compounds.

o Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes,
then ramp the temperature up at a controlled rate (e.g., 10 °C/min) to a final temperature
(e.g., 250 °C) to ensure all components elute from the column.

e Mass Spectrometry (MS) Method:
o lonization: Use Electron lonization (El) at a standard energy of 70 eV.

o Mass Analyzer: Scan a mass range appropriate for the expected compound and its
fragments (e.g., m/z 40-400).

o Data Analysis: Identify the GC peak corresponding to 2-Methylphenethyl alcohol. Analyze
the mass spectrum associated with this peak to identify the molecular ion and the major
fragment ions. Compare the obtained spectrum with a library database for confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of 2-
Methylphenethyl Alcohol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b011782#spectroscopic-data-of-2-methylphenethyl-
alcohol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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